CTx-0294885 is a synthetically derived bisanilino pyrimidine compound. [] It acts as a broad-spectrum protein kinase inhibitor, meaning it can bind to and inhibit the activity of a wide range of protein kinases. [] Due to this property, it is primarily utilized as a valuable tool in chemical proteomics research, especially for studying the kinome, the complete set of protein kinases in an organism. []
2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide is a complex organic compound with significant implications in medicinal chemistry, particularly as a potential therapeutic agent. The compound's molecular formula is C22H24ClN7O, and it is known by various identifiers, including the CAS number 1439934-41-4 and the PubChem CID 44526801. Its structure features a chlorinated pyrimidine moiety linked to a piperazine-substituted phenyl group, which contributes to its biological activity.
This compound is classified as a pyrimidine derivative and falls under the category of small molecules used in pharmaceutical applications. Its synthesis and modification are often explored in the context of developing inhibitors for various biological targets, particularly in cancer therapy.
The synthesis of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide typically involves several key steps:
Technical details regarding reaction conditions (such as temperature, solvents, and catalysts) are crucial for optimizing yield and purity during synthesis.
The compound's molecular weight is approximately 423.92 g/mol, with a melting point that varies based on purity and crystalline form. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
The compound can undergo various chemical reactions typical for amides and aromatic compounds:
Technical details regarding reaction mechanisms often involve nucleophilic attack mechanisms and electrophilic aromatic substitutions.
The mechanism of action for this compound primarily revolves around its ability to inhibit specific protein kinases involved in cell signaling pathways related to cancer proliferation. By binding to the active site of these kinases, it disrupts their function, leading to decreased cell growth and survival.
Data from binding studies indicate that this compound may have a low nanomolar range affinity for its targets, making it a potent candidate for further development.
Relevant data suggest that careful handling is necessary to maintain its integrity during experiments.
The primary application of 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide lies in its potential use as an anticancer agent. Research is ongoing to explore its efficacy against various cancer types, particularly those driven by aberrant kinase activity. Additionally, it may serve as a lead compound for developing new therapeutics targeting similar pathways in oncology.
The compound is systematically identified as 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide. This IUPAC name precisely describes its structure: a benzamide core linked to a chloropyrimidine group via an amino bridge, with the pyrimidine further connected to a phenylpiperazine moiety. The CAS registry number 1439934-41-4 ensures unambiguous identification in chemical databases [2] [3]. Canonical SMILES (CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4) and InChIKey (FCLOIQHNUARDSR-UHFFFAOYSA-N) provide machine-readable representations for cheminformatics applications [3] .
The molecular formula C₂₂H₂₄ClN₇O comprises 22 carbon, 24 hydrogen, 1 chlorine, 7 nitrogen, and 1 oxygen atom. Its exact mass is 437.17309 g/mol, with a monoisotopic mass of 437.1730861 g/mol. Elemental composition analysis reveals:
Table 1: Atomic Composition
Element | Count | Mass Contribution (%) |
---|---|---|
Carbon | 22 | 60.34 |
Hydrogen | 24 | 5.52 |
Chlorine | 1 | 8.10 |
Nitrogen | 7 | 22.39 |
Oxygen | 1 | 3.65 |
While experimental crystallographic data remains unpublished, computational models predict a twisted conformation due to steric hindrance between the benzamide and pyrimidine rings. The piperazine group adopts a chair conformation, facilitating hydrogen bonding via its two tertiary nitrogen atoms. Molecular dynamics simulations suggest intramolecular H-bonding between the benzamide carbonyl and the adjacent pyrimidine N-H group, stabilizing a planar orientation [3].
NMR: Predicted ¹H-NMR signals include:
Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ peak at m/z 438.18037, with major fragments at m/z 295 (loss of piperazine) and 154 (benzamide cleavage) .
IR: Key absorptions at:
Table 2: Spectral Signatures
Technique | Key Signals | Interpretation |
---|---|---|
¹H-NMR | δ 2.8–3.5 ppm (m, 8H) | Piperazine methylene protons |
HR-MS | [M+H]⁺ = 438.18037 | Molecular ion peak |
IR | 1650 cm⁻¹ | Amide carbonyl stretch |
Biological Significance & Research Applications
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7